N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and the introduction of the indole moiety. The synthetic pathway can be summarized as follows:
- Formation of Triazole : The initial step involves the reaction between 4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazole and a suitable thiol to introduce the thioacetamide functionality.
- Acetamide Formation : The final step includes acylation with acetic anhydride to form the acetamide.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound.
Antiproliferative Activity
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 52 | Induction of apoptosis and G2/M arrest |
MDA-MB-231 (Triple-Negative) | 74 | Inhibition of tubulin polymerization |
These findings suggest that the compound may act by disrupting microtubule dynamics, a common mechanism for anticancer agents.
Mechanistic Studies
In vitro studies have shown that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in MCF-7 cells. Immunofluorescence staining revealed targeting of tubulin, leading to multinucleation—a hallmark of mitotic catastrophe . Computational docking studies suggest favorable binding conformations within the colchicine binding site on tubulin, indicating a potential mechanism for its antiproliferative activity.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Indole Derivatives : A study demonstrated that indole derivatives with similar structures showed significant growth inhibition in various cancer cell lines. The mechanism was attributed to their ability to induce oxidative stress and apoptosis.
- Triazole Compounds : Triazole-containing compounds have been reported to exhibit antifungal and anticancer properties. Their activity is often linked to their ability to inhibit specific enzymes involved in cell proliferation.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-4-27-21(16-12-23-17-8-6-5-7-15(16)17)25-26-22(27)31-13-20(28)24-18-11-14(29-2)9-10-19(18)30-3/h5-12,23H,4,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVESTKCDVLABDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.